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molecular formula C20H11B B1279744 3-Bromoperylene CAS No. 23683-68-3

3-Bromoperylene

Cat. No. B1279744
M. Wt: 331.2 g/mol
InChI Key: GPBMCEWKAPSTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354515B2

Procedure details

Following the scheme shown in FIG. 18, perylene (252 mg, 1 mmol) was dissolved in DMF (45 ml), and a solution of NBS (178 mg) dissolved in DMF (10 ml) was added gradually. This was agitated at room temperature for 24 hours. H2O (200 ml) was added, and the product was precipitated and suction filtered. The product was recrystallized with hexane to obtain yellow-brown compound (1) (187 mg, mixture).
Quantity
252 mg
Type
reactant
Reaction Step One
Name
Quantity
178 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:18]2=[C:19]3[C:8]([C:9]4[C:20]5[C:13](=[CH:14][CH:15]=[CH:16][C:17]2=5)[CH:12]=[CH:11][CH:10]=4)=[CH:7][CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1.C1C(=O)N([Br:28])C(=O)C1.O>CN(C=O)C>[Br:28][C:14]1[CH:15]=[CH:16][C:17]2[C:18]3[CH:1]=[CH:2][CH:3]=[C:4]4[C:19]=3[C:8]([C:9]3[C:20]=2[C:13]=1[CH:12]=[CH:11][CH:10]=3)=[CH:7][CH:6]=[CH:5]4

Inputs

Step One
Name
Quantity
252 mg
Type
reactant
Smiles
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45
Step Two
Name
Quantity
178 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was agitated at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added gradually
CUSTOM
Type
CUSTOM
Details
the product was precipitated
FILTRATION
Type
FILTRATION
Details
suction filtered
CUSTOM
Type
CUSTOM
Details
The product was recrystallized with hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=CC=2C=3C=CC=C4C=CC=C(C5=CC=CC1C52)C43
Measurements
Type Value Analysis
AMOUNT: MASS 187 mg
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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